molecular formula C15H33Al B14710596 Tripentylalumane CAS No. 21302-44-3

Tripentylalumane

Cat. No.: B14710596
CAS No.: 21302-44-3
M. Wt: 240.40 g/mol
InChI Key: JOJQVUCWSDRWJE-UHFFFAOYSA-N
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Description

Tripentylalumane is an organoaluminum compound that has garnered interest in various fields of research due to its unique chemical properties It is characterized by the presence of three pentyl groups attached to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripentylalumane typically involves the reaction of aluminum trichloride with pentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the aluminum compound. The general reaction can be represented as follows:

AlCl3+3C5H11MgBrAl(C5H11)3+3MgBrCl\text{AlCl}_3 + 3 \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{Al}(\text{C}_5\text{H}_{11})_3 + 3 \text{MgBrCl} AlCl3​+3C5​H11​MgBr→Al(C5​H11​)3​+3MgBrCl

The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to reactive intermediates and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Tripentylalumane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxide and pentyl radicals.

    Reduction: Can reduce certain organic compounds, acting as a reducing agent.

    Substitution: Participates in nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Reduction: Often involves the use of hydrogen gas or other reducing agents.

    Substitution: Common nucleophiles include halides, amines, and alcohols.

Major Products Formed

    Oxidation: Aluminum oxide and pentyl radicals.

    Reduction: Reduced organic compounds and aluminum by-products.

    Substitution: New organoaluminum compounds with different substituents.

Scientific Research Applications

Tripentylalumane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites.

Mechanism of Action

The mechanism of action of tripentylalumane involves its ability to form strong bonds with other molecules through its aluminum center. This allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the aluminum center plays a crucial role in stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.

    Triphenylaluminum: Contains three phenyl groups attached to the aluminum atom.

    Trimethylaluminum: Composed of three methyl groups attached to the aluminum atom.

Uniqueness

Tripentylalumane is unique due to the presence of longer alkyl chains (pentyl groups) compared to other similar compounds. This results in different reactivity and solubility properties, making it suitable for specific applications where other organoaluminum compounds may not be effective.

Properties

CAS No.

21302-44-3

Molecular Formula

C15H33Al

Molecular Weight

240.40 g/mol

IUPAC Name

tripentylalumane

InChI

InChI=1S/3C5H11.Al/c3*1-3-5-4-2;/h3*1,3-5H2,2H3;

InChI Key

JOJQVUCWSDRWJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Al](CCCCC)CCCCC

Origin of Product

United States

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